molecular formula C9H13BrClNO B15296675 (1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride

(1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B15296675
M. Wt: 266.56 g/mol
InChI Key: AJDPHOUWXQIFJX-RGMNGODLSA-N
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Description

(1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenylacetic acid, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the para position.

    Reduction: The brominated intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Amination: The alcohol is then converted to the amine using an amination reagent such as ammonia or an amine derivative.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and reduction processes, followed by purification steps such as recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form the corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines.

Major Products

The major products formed from these reactions include various substituted phenylmethanamines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to neurotransmitter function and receptor binding.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors and modulates their activity, leading to changes in neurotransmitter release and signaling pathways. This can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4’-methoxyacetophenone: This compound is similar in structure but lacks the amine group.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound contains a thiazole ring and has different biological properties.

Uniqueness

(1S)-1-(4-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is unique due to the presence of both the bromine atom and the methoxy group on the phenyl ring, along with the amine group. This combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various research applications.

Properties

Molecular Formula

C9H13BrClNO

Molecular Weight

266.56 g/mol

IUPAC Name

(1S)-1-(4-bromo-2-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12BrNO.ClH/c1-6(11)8-4-3-7(10)5-9(8)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1

InChI Key

AJDPHOUWXQIFJX-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Br)OC)N.Cl

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)OC)N.Cl

Origin of Product

United States

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